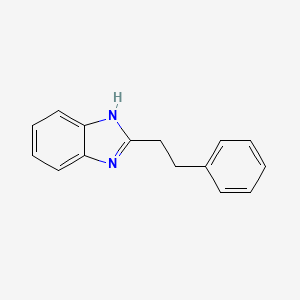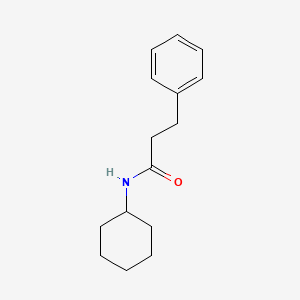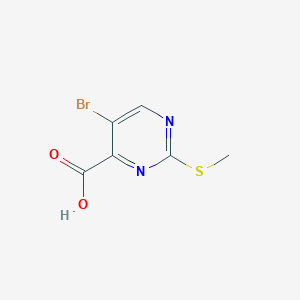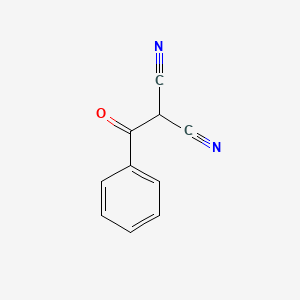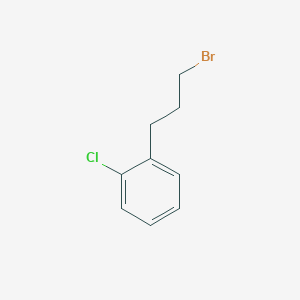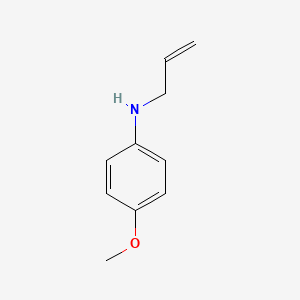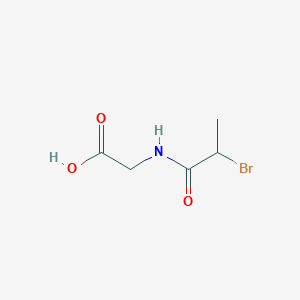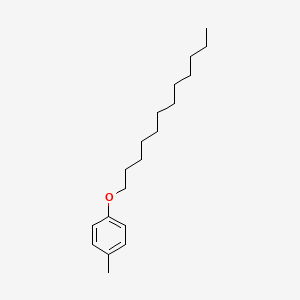
2-Biphenyl-4-yl-1H-indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to 2-Biphenyl-4-yl-1H-indole, often involves strategies that allow for the formation of the indole core followed by functionalization at specific positions. For example, the synthesis of related indole derivatives has been accomplished by reacting N-(2-amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid, indicating the versatility of indole synthesis methods (Geetha et al., 2019).
Molecular Structure Analysis
The molecular structure of indole derivatives, including 2-Biphenyl-4-yl-1H-indole, is crucial for their biological activity. Studies involving single crystal X-ray diffraction and density functional theory (DFT) calculations help in elucidating the molecular structure, intermolecular interactions, and the electronic properties of these compounds. For instance, structural analysis through single crystal X-ray diffraction and Hirshfeld surface analysis provides insights into the molecular packing and the strength of molecular interactions in the crystal lattice (Geetha et al., 2019).
Wissenschaftliche Forschungsanwendungen
-
Antiviral Activity
- Field: Pharmacology
- Application: Indole derivatives have been reported as antiviral agents .
- Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate were prepared and tested .
- Results: One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
-
Anti-inflammatory Activity
- Field: Pharmacology
- Application: Indole derivatives have been reported to have anti-inflammatory properties .
- Method: Various indole derivatives were synthesized and tested for their anti-inflammatory properties .
- Results: The results varied depending on the specific derivative and the inflammation model used .
-
Anticancer Activity
-
Antimicrobial Activity
- Field: Microbiology
- Application: A new complex of 2-Biphenyl-4-yl-1H-indole has been used as an antibacterial activator .
- Method: The complex was prepared and tested against E.coli and Bacillus spp bacteria .
- Results: The complex showed an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
-
Corrosion Inhibitor
- Field: Materials Science
- Application: A new complex of 2-Biphenyl-4-yl-1H-indole has been used as a corrosion inhibitor .
- Method: The complex was prepared and tested for its corrosion inhibition properties .
- Results: The complex showed an efficiency of 99% at low concentrations range of 50-1000ppm .
-
Anti-HIV Activity
-
Antioxidant Activity
-
Antitubercular Activity
- Field: Microbiology
- Application: Indole derivatives have been reported to have antitubercular properties .
- Method: Various indole derivatives were synthesized and tested for their antitubercular properties .
- Results: The results varied depending on the specific derivative and the tuberculosis strain used .
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activity
- Field: Neurology
- Application: Indole derivatives have been reported to have anticholinesterase properties .
- Method: Various indole derivatives were synthesized and tested for their anticholinesterase properties .
- Results: The results varied depending on the specific derivative and the cholinesterase model used .
-
Neuroprotective Activity
- Field: Neurology
- Application: Indole derivatives have been reported to have neuroprotective properties .
- Method: Various indole derivatives were synthesized and tested for their neuroprotective properties .
- Results: The results varied depending on the specific derivative and the neurodegenerative model used .
-
Antidepressant Activity
- Field: Psychiatry
- Application: Indole derivatives have been reported to have antidepressant properties .
- Method: Various indole derivatives were synthesized and tested for their antidepressant properties .
- Results: The results varied depending on the specific derivative and the depression model used .
-
Antipsychotic Activity
-
Antiasthmatic Activity
-
Antihypertensive Activity
- Field: Cardiology
- Application: Indole derivatives have been reported to have antihypertensive properties .
- Method: Various indole derivatives were synthesized and tested for their antihypertensive properties .
- Results: The results varied depending on the specific derivative and the hypertension model used .
-
Antiarrhythmic Activity
- Field: Cardiology
- Application: Indole derivatives have been reported to have antiarrhythmic properties .
- Method: Various indole derivatives were synthesized and tested for their antiarrhythmic properties .
- Results: The results varied depending on the specific derivative and the arrhythmia model used .
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXDFSSLHWRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327848 | |
| Record name | 2-Biphenyl-4-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Biphenyl-4-yl-1H-indole | |
CAS RN |
21470-37-1 | |
| Record name | 2-Biphenyl-4-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


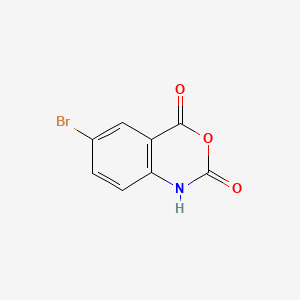
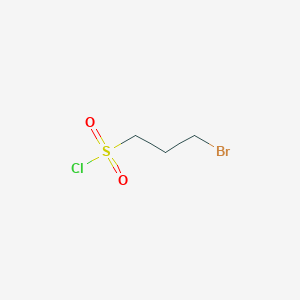
![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)

